(Z)-N'-(2-(2-bromo-4-isopropylphenoxy)acetoxy)nicotinimidamide
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Description
(Z)-N'-(2-(2-bromo-4-isopropylphenoxy)acetoxy)nicotinimidamide is a useful research compound. Its molecular formula is C17H18BrN3O3 and its molecular weight is 392.253. The purity is usually 95%.
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Scientific Research Applications
Nicotinic Receptor Affinity and Bioisosteres
Homochiral E and Z isomers of certain compounds, acting as bioisosteres of nicotine, have been synthesized to explore their binding affinity at the alpha4beta2 nicotinic acetylcholine receptor. These studies suggest the potential application of structurally related compounds in modulating nicotinic receptor activity, which could have implications for developing treatments targeting neurological and neurodegenerative diseases (Pallavicini et al., 2004).
Insecticide Toxicology and Selective Action
Research into neonicotinoids, which share a part of the structural motif with the compound , reveals mechanisms of selective action beneficial for developing insecticides with minimal toxicity to non-target organisms. This research demonstrates the importance of structural specificity in designing compounds for targeted pest control while reducing environmental and health risks (Tomizawa & Casida, 2005).
Herbicidal Activity and Structural Derivatives
The synthesis and evaluation of structural derivatives of nicotinic acid for herbicidal activity suggest potential agricultural applications. Identifying active fragments from natural products and designing compounds with enhanced activity could lead to new, more effective herbicides. This approach underscores the importance of chemical synthesis and modification in agricultural chemistry (Fu et al., 2021).
Synthesis and Multicomponent Reactions
The development of synthetic methodologies for nicotinimidamides via copper-catalyzed multicomponent domino reactions demonstrates the compound's versatility in organic synthesis. Such reactions allow for the efficient generation of libraries of medicinally important compounds, highlighting the role of (Z)-N'-(2-(2-bromo-4-isopropylphenoxy)acetoxy)nicotinimidamide and its derivatives in drug discovery and development (Zhao et al., 2021).
Properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2-bromo-4-propan-2-ylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3/c1-11(2)12-5-6-15(14(18)8-12)23-10-16(22)24-21-17(19)13-4-3-7-20-9-13/h3-9,11H,10H2,1-2H3,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQRSVBBKSVQPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)ON=C(C2=CN=CC=C2)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)O/N=C(/C2=CN=CC=C2)\N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.